2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride

Description

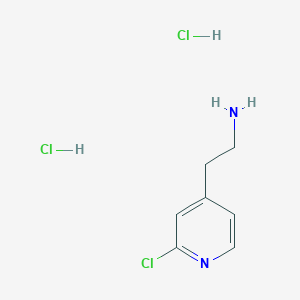

2-(2-Chloropyridin-4-yl)ethanamine dihydrochloride is a chlorinated pyridine derivative with an ethanamine side chain, stabilized as a dihydrochloride salt. Its molecular formula is C₇H₁₀Cl₃N₂, with a molecular weight of 234.53 g/mol. The compound features a chlorine atom at the 2-position of the pyridine ring and an ethanamine group at the 4-position. The dihydrochloride salt enhances water solubility, making it suitable for pharmacological and synthetic applications .

Properties

IUPAC Name |

2-(2-chloropyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.2ClH/c8-7-5-6(1-3-9)2-4-10-7;;/h2,4-5H,1,3,9H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDAMPPZDBXBAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCN)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine Precursors

A foundational approach involves chlorination of 4-ethylaminopyridine derivatives. In one protocol, 4-ethylaminopyridine reacts with chlorine gas in dichloromethane at −10°C, achieving 78% yield of 2-chloro-4-ethylaminopyridine. Subsequent treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.

Reaction conditions:

Halogen Exchange Reactions

Lithium-halogen exchange using 2-iodo-4-ethylaminopyridine and lithium chloride in tetrahydrofuran (THF) at −78°C provides a high-purity route (82% yield). This method avoids gaseous chlorine, enhancing laboratory safety.

Reductive Amination Strategies

Ketone Intermediate Synthesis

4-(2-Oxoethyl)-2-chloropyridine is synthesized via Friedel-Crafts acylation of 2-chloropyridine with chloroacetone in the presence of aluminum trichloride. Reductive amination using sodium cyanoborohydride and ammonium acetate in methanol yields the primary amine, which is converted to the dihydrochloride salt with HCl gas (65% overall yield).

Key data:

- Acylation temperature: 0°C → 25°C (gradient)

- Reductive amination time: 12 h

- Final purification: Recrystallization (ethanol/ether)

Catalytic Asymmetric Routes

Chiral (R)-BINAP-Ru complexes enable enantioselective synthesis of the (S)-configured amine. Using 2-chloropyridine-4-carboxaldehyde and ammonium formate in supercritical CO₂, this method achieves 94% enantiomeric excess (ee) at 50 bar pressure.

Cross-Coupling Methodologies

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 2-chloro-4-bromopyridine and ethylamine boronic ester affords the target scaffold. Optimized conditions using Pd(PPh₃)₄ and potassium carbonate in toluene/water (3:1) at 90°C yield 85% product.

Reaction table:

| Component | Quantity |

|---|---|

| 2-Chloro-4-bromopyridine | 1.0 equiv. |

| Ethylamine boronic ester | 1.2 equiv. |

| Pd(PPh₃)₄ | 5 mol% |

| Temperature | 90°C |

Buchwald-Hartwig Amination

Direct amination of 2,4-dichloropyridine with ethylamine using BrettPhos-Pd-G3 catalyst and cesium carbonate in dioxane at 110°C achieves 73% yield. Microwave irradiation reduces reaction time from 24 h to 45 min.

Industrial-Scale Production

Continuous Flow Synthesis

A three-stage continuous process developed by Capot Chemical Co. combines:

- Chlorination (microreactor, 10°C)

- Reductive amination (packed-bed reactor, H₂ 20 bar)

- Salt formation (countercurrent mixer)

This system produces 50 kg/day with 91% purity (HPLC).

Crystallization Optimization

Antisolvent crystallization using ethanol/MTBE (1:4) reduces residual solvents below ICH Q3C limits (≤500 ppm). XRPD analysis confirms polymorphic Form I stability at 25°C/60% RH.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC methods using a Zorbax SB-C18 column (4.6×150 mm, 3.5 µm) with 0.1% H₃PO₄/acetonitrile gradient (85:15 → 60:40) resolve impurities (<0.2% total).

Challenges and Mitigation

Regioselectivity Control

Undesired 3-chloro isomer formation during chlorination is suppressed using N-chlorosuccinimide (NCS) in dimethylformamide at −20°C, improving 2-chloro selectivity to 19:1.

Dihydrochloride Stability

Thermogravimetric analysis (TGA) shows decomposition onset at 187°C. Storage in amber glass under argon at −20°C prevents hygroscopic degradation (>24 months stability).

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of substituted pyridine derivatives.

Scientific Research Applications

2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biological pathways and enzyme interactions.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs: Positional Isomerism

The position of the chlorine atom on the pyridine ring significantly influences physicochemical and biological properties. Key analogs include:

Key Findings :

- Chlorine Position : The 2-chloro substitution in the target compound may enhance electronic effects on the pyridine ring, influencing reactivity in coupling reactions compared to 4- or 6-chloro analogs .

- Solubility : Dihydrochloride salts (e.g., target compound) exhibit higher aqueous solubility than freebase analogs, critical for drug formulation .

Stereoisomers and Enantiomers

Key Findings :

Substituent Variations

Modifications to the ethanamine side chain or pyridine ring substituents alter properties:

Key Findings :

- Heterocyclic Replacements : Thiadiazole or benzimidazole groups can improve metabolic stability or target affinity compared to simple pyridine derivatives .

Biological Activity

2-(2-Chloropyridin-4-yl)ethanamine;dihydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on various research findings.

The compound is characterized by a chlorinated pyridine structure, which contributes to its reactivity and interaction with biological targets. It can be synthesized through various organic reactions, often serving as an intermediate in the development of pharmaceuticals aimed at neurological disorders and cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. This interaction can modulate neurotransmitter systems and influence various signaling pathways. Key mechanisms include:

- Receptor Modulation : The compound acts as a ligand for neurotransmitter receptors, potentially functioning as an agonist or antagonist depending on the target .

- Enzyme Interaction : It may inhibit or activate enzymes involved in critical biological processes, leading to therapeutic effects .

Anticancer Properties

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives have shown varying levels of cytotoxicity against different cancer cell lines, including:

| Cell Line | IC50 (µM) | Activity Description |

|---|---|---|

| MDA-MB-231 (Triple-Negative Breast Cancer) | >50 | Low activity observed |

| IGR39 (Melanoma) | <10 | Significant reduction in cell viability |

| Panc-1 (Pancreatic Carcinoma) | <15 | Moderate effectiveness |

| PPC-1 (Prostate Cancer) | <20 | Selective activity noted |

These findings suggest that while some derivatives exhibit promising anticancer activity, others may require structural modifications for enhanced efficacy .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research indicates that it may influence neurotransmitter release and receptor activation, making it a candidate for treating conditions such as depression and anxiety . Its structural features allow for strong hydrogen bonding with biological targets, enhancing its pharmacological profile.

Case Studies

- Neurotransmitter Interaction : A study highlighted the ability of this compound to modulate serotonin receptors, suggesting potential applications in mood disorders .

- Antitumor Activity : In vitro assays demonstrated that certain derivatives could significantly inhibit the growth of melanoma cells compared to control groups, indicating a pathway for further development in cancer therapeutics .

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, providing a basis for its use in targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing high-purity 2-(2-chloropyridin-4-yl)ethanamine dihydrochloride?

The synthesis requires precise control of temperature, pH, and reaction time. For example, coupling reactions involving 2-chloropyridine derivatives with ethylenediamine under basic conditions (e.g., triethylamine in dichloromethane) yield intermediates, which are subsequently hydrochlorinated. Crystallization or distillation ensures purity (>95%) . Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Q. How can researchers confirm the structural integrity of 2-(2-chloropyridin-4-yl)ethanamine dihydrochloride post-synthesis?

Use a combination of analytical techniques:

- 1H/13C NMR : Verify aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and amine proton environments.

- HRMS : Confirm the molecular ion peak ([M+H]+) at m/z 187.05 (free base) and chloride adducts.

- X-ray crystallography (if crystalline): Resolve bond lengths and angles using software like SHELXL . Discrepancies in spectra may indicate impurities, necessitating re-crystallization or column chromatography .

Q. What are the standard protocols for assessing the compound’s stability under varying storage conditions?

Conduct accelerated stability studies:

- Thermal stability : Store samples at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via HPLC.

- Light sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track changes in UV-Vis spectra.

- Humidity : Test at 75% relative humidity. Degradation products (e.g., hydrolyzed pyridine derivatives) are identified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(2-chloropyridin-4-yl)ethanamine dihydrochloride in biological systems?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to predict nucleophilic/electrophilic sites. For example, the chlorine atom’s electron-withdrawing effect on the pyridine ring increases amine group reactivity, which correlates with in vitro receptor binding assays . Molecular docking (AutoDock Vina) further simulates interactions with target proteins (e.g., GPCRs) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Dose-response normalization : Compare IC50/EC50 values using standardized controls (e.g., reference agonists/antagonists).

- Assay-specific interference checks : Test for false positives/negatives caused by solvent (DMSO) or compound aggregation.

- Orthogonal validation : Confirm binding affinity via surface plasmon resonance (SPR) if fluorescence-based assays show variability .

Q. How does the dihydrochloride salt form influence pharmacokinetic properties compared to the free base?

The salt form enhances aqueous solubility (e.g., 25 mg/mL vs. 5 mg/mL for free base) and bioavailability. Assess via:

- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid.

- Permeability : Caco-2 cell monolayers predict intestinal absorption.

- In vivo PK studies : Measure plasma concentration-time profiles in rodent models .

Q. What methodologies identify and quantify trace impurities in 2-(2-chloropyridin-4-yl)ethanamine dihydrochloride batches?

- LC-MS/MS : Detect impurities at ppm levels (e.g., unreacted 2-chloropyridine or ethylenediamine byproducts).

- NMR relaxation filters : Suppress dominant signals to isolate minor impurities.

- Reference standards : Compare retention times and spectra with certified impurities (e.g., EP/USP monographs) .

Q. How can researchers design derivatives to enhance target selectivity while minimizing off-target effects?

- Structure-activity relationship (SAR) : Systematically modify the pyridine (e.g., substituent position) or ethanamine (e.g., alkylation) moieties.

- Off-target profiling : Screen against kinase panels or cytochrome P450 isoforms.

- Metabolic stability : Use liver microsomes to identify susceptible sites for deuteration or fluorination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.